7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound notable for its diverse applications in scientific research, particularly in biochemistry and medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core structure with a methyl group at the 7th position and a carboxylic acid group at the 5th position. Its molecular formula is , with a molecular weight of 177.16 g/mol. The compound's unique structural characteristics contribute to its biological activity, making it significant in the development of kinase inhibitors and other bioactive molecules.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is classified under heterocyclic compounds, specifically within the category of pyrrolopyrimidines. It is synthesized from various precursors through chemical reactions that involve cyclization and functional group modifications. The compound's importance spans multiple fields, including pharmaceuticals, where it is investigated for its potential therapeutic properties against cancer and other diseases .
The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves several key steps:
The reaction conditions often require careful monitoring, including temperature control (typically between 20°C to 100°C) and reaction times ranging from several hours to overnight. The completion of reactions can be assessed using analytical techniques such as thin-layer chromatography or high-performance liquid chromatography .
The molecular structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid can be represented as follows:
The compound's structure consists of a fused pyrrole and pyrimidine ring system, characterized by the presence of a methyl group at position 7 and a carboxylic acid group at position 5. This unique substitution pattern contributes to its distinct chemical properties and biological activities .
Key data points include:
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions that enhance its utility in synthetic chemistry:
Common reagents used in these reactions include potassium permanganate for oxidation, zinc dust for reduction, and iodine in acetic acid for substitution reactions. These reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives suitable for further chemical exploration or biological testing .
The mechanism of action for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid primarily involves its interaction with specific enzymes and proteins within cellular pathways:
The physical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid include:
Chemical properties include:
Relevant analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to characterize these properties accurately .
The applications of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid are extensive:
The construction of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid core typically follows multi-step convergent synthesis routes starting from commercially available pyrrolopyrimidine precursors. A common approach involves the sequential functionalization of the pyrrolo[2,3-d]pyrimidine ring system (CAS# 271-70-5), which serves as the foundational scaffold [8]. Key steps include:
Optimization Insights: Yield improvements (15-25%) are achievable by replacing traditional carboxylation methods with Pd-catalyzed carbonylation of 5-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidines using carbon monoxide and catalytic Pd(OAc)₂/Xantphos systems in methanol, generating the methyl ester directly [3]. Microwave-assisted synthesis significantly reduces reaction times for both N-alkylation and ester hydrolysis steps.
Table 1: Multi-Step Synthesis Routes for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Synthetic Route | Key Intermediate(s) | Critical Reaction Conditions | Reported Yield (Overall) | Advantages |
---|---|---|---|---|
Lithiation-Carboxylation (Route A) | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine | n-BuLi, THF, -78°C; then CO₂; Acid workup | 45-55% | Direct acid formation |
Ester Hydrolysis (Route B) | Methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 1) CH₃I, K₂CO₃, DMF; 2) LiOH, THF/H₂O, reflux | 60-70% | Higher yielding; Purification easier |
Palladium Carbonylation (Optimized) | 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Pd(OAc)₂, Xantphos, CO (1 atm), MeOH, NEt₃, 80°C; then Hydrolysis | 75-80% | Excellent regiocontrol; High functional group tolerance |
Halogenation, particularly at the C4 and C6 positions of the pyrrolo[2,3-d]pyrimidine scaffold, serves as a pivotal strategy for installing handles for cross-coupling reactions and modulating electronic properties to enhance bioactivity. The electron-deficient nature of the pyrimidine ring facilitates electrophilic halogenation under controlled conditions:
Table 2: Bioactive Halogenated Derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Halogenated Derivative | CAS/Example | Primary Synthetic Use | Reported Bioactivity Enhancement |
---|---|---|---|
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | Intermediate (e.g., JRD0460 [5]) | Nucleophilic Aromatic Substitution | Precursor to amine derivatives with kinase inhibition |
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | CAS not specified (SML0446 analog [5]) | Sequential C4 & C6 Functionalization | Antimicrobial activity (Gram-positive bacteria) |
6-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid methyl ester | From Parchem [7] | Cross-Coupling Reactions (Suzuki, Negishi) | Key intermediate for anticancer agent synthesis |
The carboxylic acid group at C5 provides a versatile handle for generating diverse derivatives, crucial for optimizing physicochemical properties (solubility, logP) and biological activity. Common derivatization strategies include:
Table 3: Key Carboxylic Acid Derivatives and Their Properties
Derivative Type | Representative Compound | Typical Synthetic Method | Molecular Formula (MW) | Primary Application |
---|---|---|---|---|
Methyl Ester | Methyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | SOCl₂ + MeOH; or EDC·HCl/DMAP, MeOH | C₉H₉N₃O₂ (191.19) | Intermediate for hydrolysis/coupling |
Ethyl Ester | Ethyl 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | Acid chloride + EtOH | C₁₀H₁₁N₃O₂ (205.21) | Prodrug design; Increased lipophilicity |
Primary Amide | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | EDC·HCl, NH₄Cl | C₈H₈N₄O (176.18) | H-bonding motif for target engagement |
Hydroxymethyl Derivative | (7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol | LiAlH₄ reduction in THF | C₈H₉N₃O (163.18) | Altered physicochemical properties |
Combinatorial chemistry enables the rapid generation of structurally diverse libraries centered on the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid scaffold, accelerating SAR exploration and hit identification. Key strategies include:
Table 4: Combinatorial Libraries Derived from 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid
Combinatorial Strategy | Core Intermediate | Diversity Elements Introduced | Representative Target Structure | Biological Screening Focus |
---|---|---|---|---|
Solid-Phase SₙAr & Coupling | 4,6-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (Resin-bound) | C4: Amines; C6: Aryl/Heteroaryl (via Suzuki) | Kinase hinge-binding motifs | Kinase inhibition (e.g., JAK, EGFR) |
Solution-Phase Amide Library | 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C5: Diverse amides (aliphatic, aryl, heterocyclic) | Anticancer leads; Antimicrobial agents | Cell proliferation; MIC assays |
Hybrid Molecule Synthesis | 4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C5: Conjugated pharmacophore (e.g., via amide) | Dual-target inhibitors (e.g., Kinase + HDAC) | Polypharmacology |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: